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Compound of Interest

Compound Name: Ban orl 24

Cat. No.: B2611640 Get Quote

An important clarification: Initial searches for "Ban orl 24" did not yield a recognized chemical

compound. The information presented in this guide pertains to Baloxavir marboxil, a compound

with a similar phonetic quality that is a significant area of research in antiviral drug

development.

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of Baloxavir marboxil. It is intended for researchers, scientists, and

professionals involved in drug development, offering detailed data, experimental protocols, and

visual representations of key biological and experimental processes.

Chemical Structure and Properties
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active metabolite,

baloxavir acid. This conversion is crucial for its therapeutic activity.

Chemical Structure of Baloxavir Marboxil

Caption: The chemical structure of Baloxavir marboxil.

A summary of the key chemical and physical properties of Baloxavir marboxil is presented in

the table below, providing a quick reference for its fundamental characteristics.
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Property Value Source

Molecular Formula C27H23F2N3O7S [1][2]

Molecular Weight 571.55 g/mol [1][2]

CAS Number 1985606-14-1 [1]

Appearance
White to light yellow crystalline

solid

Solubility

- Practically insoluble in water-

Slightly soluble in methanol

and ethanol- Soluble in

acetonitrile- Freely soluble in

dimethylsulfoxide (DMSO)

pKa (Strongest Basic) -0.6

logP 2.26

Melting Point
Not explicitly stated in search

results

Boiling Point 712.8 ± 70.0 °C (Predicted)

Density 1.57 ± 0.1 g/cm3 (Predicted)

Mechanism of Action: Inhibition of Cap-Dependent
Endonuclease
Baloxavir marboxil exerts its antiviral effect by inhibiting a critical enzyme in the influenza virus

replication cycle: the cap-dependent endonuclease. This enzyme is a component of the viral

RNA polymerase complex, specifically located on the polymerase acidic (PA) subunit.

The influenza virus utilizes a unique mechanism known as "cap-snatching" to initiate the

transcription of its own messenger RNA (mRNA). It cleaves the 5' cap from host cell pre-

mRNAs and uses these capped fragments as primers for its own mRNA synthesis. This

process is essential for the virus to produce the proteins necessary for its replication.
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Baloxavir acid, the active metabolite of Baloxavir marboxil, binds to the active site of the cap-

dependent endonuclease, effectively blocking its enzymatic activity. This inhibition prevents the

"cap-snatching" process, thereby halting the synthesis of viral mRNA and, consequently,

inhibiting viral replication.

The following diagram illustrates the signaling pathway of influenza virus replication and the

point of inhibition by Baloxavir acid.
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Caption: Influenza virus replication and inhibition by Baloxavir acid.

Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and

analysis of Baloxavir marboxil.

The synthesis of Baloxavir marboxil is a multi-step process. A general overview of a synthetic

route is described below, based on available literature.

Experimental Workflow for a Key Synthetic Step:
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Start: Starting Materials

Step 1: Coupling of Fragments
Reagents: T3P, Pyridine

Solvent: EtOAc

Step 2: Chiral Resolution
- Formation of diastereomeric salts

- Recrystallization

Step 3: Liberation of Free Base
Reagent: DBU
Solvent: EtOAc

Step 4: Final Alkylation
Reagent: Chloromethyl methyl carbonate

End Product: Baloxavir Marboxil

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of Baloxavir marboxil.

Detailed Protocol for a Synthetic Step (Illustrative Example):
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Step 1: Coupling Reaction

To a solution of the key chiral intermediate (R)‐7‐(benzyloxy)‐3,4,12,12a‐tetrahydro‐1H‐

oxazino[3,4c]pyrido[2,1‐f]triazine‐6,8‐dione in ethyl acetate (EtOAc), add

propylphosphonic anhydride (T3P) and pyridine.

Stir the reaction mixture at room temperature until the reaction is complete, as monitored

by a suitable analytical technique (e.g., TLC or HPLC).

Upon completion, proceed with the work-up procedure, which typically involves washing

with aqueous solutions to remove reagents and byproducts.

The crude product is then purified, for example, by filtration and slurrying.

Step 2: Final Alkylation

The active form, baloxavir acid, is reacted with chloromethyl methyl carbonate in a suitable

solvent such as dimethylacetamide.

The reaction is carried out to completion to yield the prodrug, Baloxavir marboxil.

Note: The exact quantities of reagents, reaction times, and purification methods can vary and

are often proprietary. The information provided is based on published scientific literature.

RP-HPLC is a common method for the quantification of Baloxavir marboxil and its impurities in

pharmaceutical preparations.

Experimental Workflow for RP-HPLC Analysis:

Sample Preparation
- Dissolve in diluent

- Filter

HPLC System
- Pump

- Injector
- Column
- Detector

Inject Data Acquisition
- Chromatogram

Analysis
- Peak integration

- Quantification
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Caption: General workflow for the RP-HPLC analysis of Baloxavir marboxil.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2611640?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2611640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed HPLC Method Parameters:

Parameter Condition Source

Column
X-Bridge Phenyl (150 x 4.6

mm), 3.5 µm

Mobile Phase A Methanol

Mobile Phase B KH2PO4 buffer (pH 2.5)

Gradient Gradient mode

Flow Rate 0.5 mL/minute

Detection Wavelength 247 nm

Column Temperature 30°C

Injection Volume 10 µL

Sample Preparation:

Standard Solution: Accurately weigh a known amount of Baloxavir marboxil reference

standard and dissolve it in a suitable diluent (e.g., a mixture of the mobile phases) to a

known concentration.

Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer an

amount of powder equivalent to a single dose into a volumetric flask, add diluent, sonicate to

dissolve, and dilute to volume. Filter the solution before injection.

Pharmacokinetic Properties
The pharmacokinetic profile of Baloxavir marboxil is characterized by its rapid conversion to the

active metabolite, baloxavir acid, and a long terminal elimination half-life, which allows for

single-dose administration.
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Parameter Value Source

Absorption

Rapidly absorbed and

converted to baloxavir acid.

Tmax for baloxavir acid is

approximately 3.5-4.0 hours.

Distribution Widely distributed in the body.

Metabolism

Baloxavir marboxil is a

prodrug, rapidly hydrolyzed to

the active baloxavir acid.

Baloxavir acid is primarily

metabolized by UGT1A3 and

to a lesser extent by CYP3A4.

Elimination Primarily excreted in the feces.

Terminal Elimination Half-life Approximately 79-98 hours.

Protein Binding
Approximately 93-94% for

baloxavir acid.

Clinical Trials and Efficacy
Clinical trials have demonstrated the efficacy of Baloxavir marboxil in treating acute

uncomplicated influenza. The primary endpoint in many of these trials is the time to alleviation

of influenza symptoms.

Key Findings from Clinical Trials:

Baloxavir marboxil has been shown to be effective in reducing the duration of flu symptoms

when administered within 48 hours of symptom onset.

Its efficacy is comparable to that of other antiviral drugs like oseltamivir, with the advantage

of a single-dose regimen.

Clinical studies have been conducted in various populations, including adults, adolescents,

and children.
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Logical Relationship in Clinical Trial Design:

Patient Population
(e.g., Acute Uncomplicated Influenza)

Randomization

Treatment Arm
(Baloxavir marboxil)

Control Arm
(Placebo or Active Comparator)

Primary Endpoint
(Time to Alleviation of Symptoms)

Secondary Endpoints
(e.g., Viral Load Reduction, Safety)
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Caption: Logical flow of a typical randomized controlled trial for Baloxavir marboxil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Baloxavir Marboxil].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2611640#ban-orl-24-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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